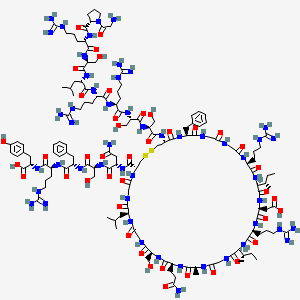
Potassium nitrate-15N,18O3
Vue d'ensemble
Description
Potassium nitrate-15N,18O3 is a chemically enriched form of potassium nitrate, where the nitrogen and oxygen atoms are isotopically labeled with nitrogen-15 and oxygen-18, respectively. This compound is represented by the molecular formula K15N18O3 and has a molecular weight of 108.10 g/mol . The isotopic enrichment makes it particularly useful in various scientific research applications, especially those involving tracing and analytical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium nitrate-15N,18O3 can be synthesized by reacting potassium hydroxide with nitric acid that is enriched with nitrogen-15 and oxygen-18. The reaction is typically carried out under controlled conditions to ensure the purity and isotopic enrichment of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound involves the dissolution of potassium hydroxide in water, followed by the addition of isotopically enriched nitric acid. The solution is then evaporated to crystallize the this compound. The crystallized product is further purified through recrystallization to achieve high isotopic purity .
Types of Reactions:
Oxidation: this compound can act as an oxidizing agent in various chemical reactions. It readily decomposes upon heating to release oxygen, which can oxidize other substances.
Reduction: In the presence of reducing agents, this compound can be reduced to potassium nitrite or other nitrogenous compounds.
Substitution: It can undergo substitution reactions where the nitrate group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include heat and catalysts like manganese dioxide.
Reduction: Reducing agents such as hydrogen gas or metals like zinc can be used.
Substitution: Reagents like sulfuric acid or phosphoric acid can facilitate substitution reactions.
Major Products:
Oxidation: Oxygen gas and potassium nitrite.
Reduction: Potassium nitrite and nitrogen gas.
Substitution: Various potassium salts depending on the substituent introduced.
Applications De Recherche Scientifique
Potassium nitrate-15N,18O3 is extensively used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to track the movement of nitrogen and oxygen atoms.
Biology: Employed in metabolic studies to understand nitrogen and oxygen utilization in biological systems.
Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of drugs containing nitrogen and oxygen.
Industry: Applied in the production of fertilizers and explosives where isotopic labeling is required for quality control and environmental monitoring
Mécanisme D'action
The mechanism of action of potassium nitrate-15N,18O3 is similar to that of regular potassium nitrate. It acts as an oxidizing agent, releasing oxygen upon decomposition. This property is utilized in various applications, such as in fertilizers to provide a source of nitrogen and oxygen to plants, and in explosives to enhance combustion. The isotopic labeling does not alter its fundamental chemical behavior but allows for detailed tracing and analysis in research applications .
Comparaison Avec Des Composés Similaires
Potassium nitrate (KNO3): The non-isotopically labeled form of potassium nitrate.
Ammonium nitrate-15N,18O3: Another isotopically labeled compound used for similar research purposes.
Calcium nitrate-15N2: A calcium salt with isotopically labeled nitrogen.
Uniqueness: Potassium nitrate-15N,18O3 is unique due to its dual isotopic labeling, which provides a higher level of precision in tracing studies compared to compounds labeled with only one isotope. This dual labeling makes it particularly valuable in complex analytical and research applications where both nitrogen and oxygen tracking are required .
Propriétés
IUPAC Name |
potassium;bis(18O)(oxidanidyl)-(18O)oxidanylidene(15N)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.NO3/c;2-1(3)4/q+1;-1/i;1+1,2+2,3+2,4+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIUAXJPYTZDNR-QKBJONFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15N+](=[18O])([18O-])[18O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584065 | |
| Record name | Potassium (~15~N,~18~O_3_)nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.0959 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285978-22-5 | |
| Record name | Potassium (~15~N,~18~O_3_)nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285978-22-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1602531.png)










